GSK8573

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .Molecular Structure Analysis

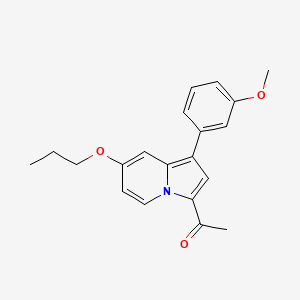

The molecular formula of this compound is C20H21NO3 . Its molecular weight is 323.39 .Physical And Chemical Properties Analysis

This compound is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .Wissenschaftliche Forschungsanwendungen

Epigenetische Forschungs-Kontrolle

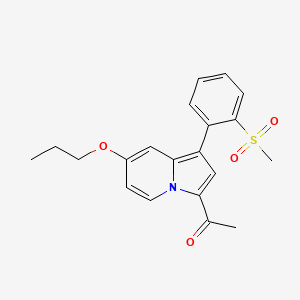

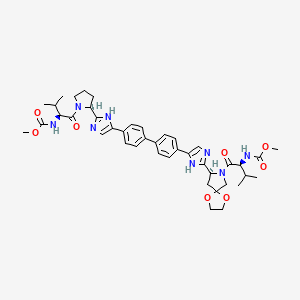

GSK8573: dient als inaktives Kontrollverbindung für GSK2801, das ein Acetyl-Lysin-kompetitiver Inhibitor der BAZ2A und BAZ2B Bromodomains ist {svg_1}. Dies macht es in Experimenten als negative Kontrolle wertvoll, um die spezifischen Wirkungen aktiver Verbindungen von anderen Variablen im biologischen System zu unterscheiden.

Bromodomain-Bindungsstudien

Die Verbindung hat eine Bindungsaktivität zu BRD9 mit einem Kd-Wert von 1,04 μM gezeigt, während sie gegen BAZ2A/B und andere Bromodomain-Familien inaktiv ist {svg_2}. Diese Spezifität kann in Bindungsstudien verwendet werden, um die Interaktion zwischen Bromodomains und ihren Inhibitoren zu verstehen.

Genexpressions-Profiling

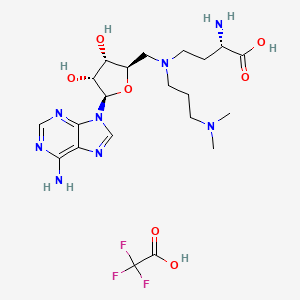

This compound wurde in Experimenten verwendet, um Veränderungen in den Genexpressionsprofilen zu beobachten. Zum Beispiel können Zellen, die mit this compound behandelt wurden, mit denen verglichen werden, die mit aktiven Verbindungen behandelt wurden, um die differentiellen Auswirkungen auf die Genexpression zu beobachten, insbesondere im Kontext von Histon-Acetylierungsmarkern wie H3K27ac {svg_3}.

Wirkmechanismus

Target of Action

GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains . The primary target of this compound is BRD9, a bromodomain-containing protein . Bromodomains are acetyl-lysine specific protein interaction domains that modulate gene transcription .

Mode of Action

This compound interacts with its target, BRD9, by binding to it. The binding activity of this compound to BRD9 has a dissociation constant (Kd) value of 1.04 μM . It is inactive against baz2a/b and other bromodomain family .

Biochemical Pathways

The related compound gsk2801, for which this compound serves as a control, is known to inhibit baz2a and baz2b bromodomains . These bromodomains are part of the nucleolar remodeling complex (NoRC) that regulates the expression of noncoding RNAs .

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 32339 . It is soluble in DMSO .

Result of Action

Instead, it is used in biological experiments to serve as a control for GSK2801 .

Action Environment

For instance, it can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Biochemische Analyse

Biochemical Properties

GSK8573 plays a role in biochemical reactions as an inactive control compound. It interacts specifically with the bromodomain-containing protein BRD9, exhibiting a binding affinity with a dissociation constant (Kd) value of 1.04 micromolar . This interaction is significant because it allows researchers to distinguish the specific effects of GSK2801 on BAZ2A and BAZ2B bromodomains from non-specific effects. This compound does not interact with BAZ2A/B or other bromodomain families, making it a valuable tool for studying the specificity of bromodomain inhibitors.

Cellular Effects

This compound has been observed to have minimal effects on various types of cells and cellular processes due to its role as an inactive control compound. It does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . This lack of activity makes this compound an ideal negative control in experiments designed to study the effects of active bromodomain inhibitors like GSK2801.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interaction with the bromodomain-containing protein BRD9. This binding occurs with a dissociation constant (Kd) value of 1.04 micromolar . Unlike GSK2801, this compound does not inhibit or activate enzymes, nor does it cause changes in gene expression. Its primary function is to serve as a structurally related negative control, allowing researchers to differentiate between specific and non-specific effects of bromodomain inhibitors.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable over time. It does not degrade significantly, and its long-term effects on cellular function are minimal due to its inactivity . This stability makes this compound a reliable negative control in both in vitro and in vivo studies, ensuring consistent results across experiments.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that it does not exhibit significant toxic or adverse effects, even at high doses . This lack of activity at varying dosages further supports its use as a negative control compound in experiments involving bromodomain inhibitors.

Metabolic Pathways

This compound is not involved in any significant metabolic pathways due to its inactivity . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This lack of metabolic activity ensures that this compound does not interfere with the biochemical processes being studied in experiments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins . Its localization and accumulation are minimal, further supporting its role as an inactive control compound.

Subcellular Localization

This compound does not exhibit specific subcellular localization or targeting signals . It does not undergo post-translational modifications that direct it to specific compartments or organelles. This lack of subcellular activity ensures that this compound remains an effective negative control in experiments involving bromodomain inhibitors.

Eigenschaften

IUPAC Name |

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGNWWJANJWNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)

![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)